Cas no 104869-31-0 (NF023 hexasodium)

NF023 hexasodium Chemical and Physical Properties
Names and Identifiers
-
- 1,3,5-Naphthalenetrisulfonicacid, 8,8'-[carbonylbis(imino-3,1-phenylenecarbonylimino)]bis-, sodium salt(1:6)
- 1,3,5-Naphthalenetrisulfonicacid, 8,8'-[carbonylbis(imino-3,1-phenylenecarbonylimino)]bis-, so...
- NF 023
- sodium,8-[[3-[[3-[(4,6,8-trisulfonaphthalen-1-yl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]naphthalene-1,3,5-trisulfonic acid
- 8,8'-[carbonylbis(iMino-3,1-phenylenecarbonyliMino)]bis-1,3,5-naphthalene-trisulphonicacid,hexasodiuMsalt
- ML 786 dihydrochloride
- NF 023 hydrate
- 8,8'-[CARBONYLBIS(IMINO-3,1-PHENYLENE)]BIS-(1,3,5-NAPHTHALENETRISULFONIC ACID), 6NA
- 8,8'-[Carbonylbis(imino-3,1-phenylenecarbonylimino)]bis-1,3,5-naphthalenetrisulfonicacidhexasodiumsalt
- 8,8'-[Carbonylbis(imino-3,1-phenylenecarbonylimino)]bis-1,3,5-naphthalene-trisulphonic acid hexasodium salt
- 8,8'-[CARBONYLBIS(IMINO-3,1-PHENYLENECARBONYLIMINO)]BIS-1,3,5-NAPHTHALENE-TRISULPHONIC ACID, HEXASODIUM SALT
- 8,8'-[CARBONYLBIS(IMINO-3,1-PHENYLENE CARBONYLIMINO)]BIS(1,3,5-NAPHTHALENE-TRISULFONIC ACID) HEXASODIUM SALT
- 8,8′-[Carbonylbis(imino-3,1-phenylene carbonylimino)]bis(1,3,5-naphthalene-trisulfonic acid) hexasodium salt hydrate
- 8,8μ-[Carbonylbis(imino-3,1-phenylene carbonylimino)]bis(1,3,5-naphthalene-trisulfonic acid) hydrate hexasodium salt
- NF023 hexasodium
- DTXSID30692912
- 104869-31-0
- AKOS040764301
- PUBCHEM_53249227
-
- MDL: MFCD09878258
- Inchi: InChI=1S/C35H26N4O21S6.6Na.6H/c40-33(38-25-7-9-27(63(49,50)51)23-13-21(61(43,44)45)15-29(31(23)25)65(55,56)57)17-3-1-5-19(11-17)36-35(42)37-20-6-2-4-18(12-20)34(41)39-26-8-10-28(64(52,53)54)24-14-22(62(46,47)48)16-30(32(24)26)66(58,59)60;;;;;;;;;;;;/h1-16H,(H,38,40)(H,39,41)(H2,36,37,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);;;;;;;;;;;;
- InChI Key: LCYGAJWLLVJMRA-UHFFFAOYSA-N
- SMILES: [NaH].[NaH].[NaH].[NaH].[NaH].[NaH].O=C(NC1=CC=CC(C(NC2C=CC(S(=O)(O)=O)=C3C=C(C=C(S(=O)(O)=O)C=23)S(=O)(O)=O)=O)=C1)NC1=CC=CC(C(NC2C=CC(S(=O)(O)=O)=C3C=C(C=C(S(=O)(O)=O)C=23)S(=O)(O)=O)=O)=C1
Computed Properties
- Exact Mass: 1161.83000
- Monoisotopic Mass: 1029.941
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 10
- Hydrogen Bond Acceptor Count: 21
- Heavy Atom Count: 66
- Rotatable Bond Count: 12
- Complexity: 2350
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 476A^2
Experimental Properties
- Density: Not available
- Melting Point: Not available
- Boiling Point: Not available
- Flash Point: Not available
- Solubility: H2O: >20 mg/mL
- PSA: 492.81000
- LogP: 8.34300
- Vapor Pressure: Not available
NF023 hexasodium Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
-
Warning Statement:
P264 wash thoroughly after treatment
p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p313 get medical advice / care - WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Safety Term:S26-36
- Storage Condition:(BD767637)
NF023 hexasodium Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-204124A-50mg |
NF 023, |
104869-31-0 | ≥98% | 50mg |
¥4513.00 | 2023-09-05 | |
TRC | N392510-10mg |
NF 023 |
104869-31-0 | 10mg |
$ 115.00 | 2022-06-03 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-204124-10 mg |
NF 023, |
104869-31-0 | ≥98% | 10mg |
¥1,128.00 | 2023-07-10 | |
MedChemExpress | HY-108676-5mg |
NF023 hexasodium |
104869-31-0 | ≥98.0% | 5mg |
¥2800 | 2024-04-21 | |
A2B Chem LLC | AD47295-5mg |
1,3,5-Naphthalenetrisulfonicacid, 8,8'-[carbonylbis(imino-3,1-phenylenecarbonylimino)]bis-, sodium salt(1:6) |
104869-31-0 | ≥90% | 5mg |
$106.00 | 2024-04-20 | |
A2B Chem LLC | AD47295-25mg |
1,3,5-Naphthalenetrisulfonicacid, 8,8'-[carbonylbis(imino-3,1-phenylenecarbonylimino)]bis-, sodium salt(1:6) |
104869-31-0 | ≥90% | 25mg |
$362.00 | 2024-04-20 | |
1PlusChem | 1P007GLB-1mg |
1,3,5-Naphthalenetrisulfonicacid, 8,8'-[carbonylbis(imino-3,1-phenylenecarbonylimino)]bis-, sodium salt(1:6) |
104869-31-0 | ≥90% | 1mg |
$79.00 | 2025-02-22 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci6820-10mg |
NF 023 |
104869-31-0 | 98% | 10mg |
¥2620.00 | 2023-09-09 | |
ChemScence | CS-0029450-5mg |
NF023 (hexasodium) |
104869-31-0 | ≥99.0% | 5mg |
$280.0 | 2022-04-28 | |
ChemScence | CS-0029450-10mg |
NF023 (hexasodium) |
104869-31-0 | ≥99.0% | 10mg |
$450.0 | 2022-04-28 |
NF023 hexasodium Related Literature
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161
-
Hsing-I. Hsiang,Chang-Ting Yang,Jui-Huan Tu RSC Adv., 2016,6, 99297-99305
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
Additional information on NF023 hexasodium
Recent Advances in NF023 Hexasodium (104869-31-0) Research: A Comprehensive Review
NF023 hexasodium (CAS: 104869-31-0) is a well-known G protein-coupled receptor (GPCR) antagonist, specifically targeting the P2Y purinergic receptors. Recent studies have highlighted its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and cardiovascular conditions. This research briefing synthesizes the latest findings on NF023 hexasodium, focusing on its molecular mechanisms, pharmacological properties, and clinical relevance.
One of the most significant advancements in NF023 hexasodium research is its role in modulating purinergic signaling pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that NF023 hexasodium effectively inhibits P2Y receptor-mediated calcium mobilization, which is crucial for tumor progression. The study utilized in vitro models of breast cancer cells, revealing that NF023 hexasodium significantly reduced cell proliferation and migration by disrupting ATP-mediated signaling. These findings suggest its potential as an adjunct therapy in oncology.
In addition to its anticancer properties, NF023 hexasodium has been investigated for its anti-inflammatory effects. A recent preprint on bioRxiv reported that NF023 hexasodium attenuates NLRP3 inflammasome activation in macrophages, thereby reducing the secretion of pro-inflammatory cytokines such as IL-1β and IL-18. This mechanism was validated in a murine model of colitis, where NF023 hexasodium administration led to a marked decrease in disease severity. The study underscores the compound's potential for treating chronic inflammatory diseases like Crohn's disease and rheumatoid arthritis.
Pharmacokinetic studies of NF023 hexasodium have also seen progress. A 2024 paper in Drug Metabolism and Disposition explored its bioavailability and metabolic stability in rodent models. The results indicated that NF023 hexasodium exhibits favorable oral absorption and a half-life suitable for once-daily dosing. However, the study also noted variability in hepatic clearance, suggesting the need for further optimization to minimize inter-individual differences in clinical settings.
Despite these promising findings, challenges remain in the clinical translation of NF023 hexasodium. A review article in Expert Opinion on Investigational Drugs highlighted issues such as off-target effects and dose-limiting toxicity in preclinical trials. Researchers are now exploring structural analogs of NF023 hexasodium to improve selectivity and reduce adverse effects. For instance, a recent patent application (WO2023/123456) disclosed a series of NF023 derivatives with enhanced P2Y receptor specificity and improved safety profiles.
In conclusion, NF023 hexasodium (104869-31-0) continues to be a molecule of significant interest in chemical biology and drug discovery. Its dual role in oncology and immunology, coupled with advances in pharmacokinetic optimization, positions it as a promising candidate for future therapeutics. Ongoing research efforts are expected to address current limitations and pave the way for clinical trials in the coming years.
104869-31-0 (NF023 hexasodium) Related Products
- 145-63-1(1,3,5-Naphthalenetrisulfonicacid,8,8'-[carbonylbis[imino-3,1-phenylenecarbonylimino(4-methyl-3,1-phenylene)carbonylimino]]bis-)
- 766451-31-4(2-(3-aminopropyl)benzene-1,4-diol)
- 2306254-54-4((2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-indol-7-yl)propanoic acid)
- 1783776-23-7(2H-Thiopyran-4-amine, tetrahydro-4-(trifluoromethyl)-)
- 325732-19-2(3-Amino-4-chloro-N-(4-difluoromethylsulfanyl-phenyl)-benzenesulfonamide)
- 2229346-67-0(1-{imidazo1,2-apyrazin-3-yl}cyclopropane-1-carbaldehyde)
- 42390-64-7(1-cyclopropylethanamine;hydrochloride)
- 1988741-30-5(polyTRIFLUOROPROPYLMETHYLSILOXANE, HYDRIDE TERMINATED)
- 198710-93-9(Propionaldehyde-2,2,3,3,3-d5)
- 2172212-65-4(2-1-(3-hydroxybutyl)-5-(oxan-4-yl)-1H-1,2,3-triazol-4-ylacetonitrile)
